molecular formula C23H24N2O4S B11628610 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide

Cat. No.: B11628610
M. Wt: 424.5 g/mol
InChI Key: HODXUMUUKVJZKP-UHFFFAOYSA-N
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Description

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes both methoxy and sulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzenesulfonyl chloride with 4-methylbenzenamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamido group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the sulfonamido group can produce 2-methoxyaniline.

Scientific Research Applications

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Lacks the sulfonamido and 4-methylphenyl groups.

    N-(4-Methylphenyl)acetamide: Lacks the methoxy and sulfonamido groups.

    2-Methoxybenzenesulfonamide: Lacks the acetamide and 4-methylphenyl groups.

Uniqueness

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-8-12-19(13-9-17)24-23(26)16-25(21-6-4-5-7-22(21)29-3)30(27,28)20-14-10-18(2)11-15-20/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

HODXUMUUKVJZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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